

Technical Guide: Physicochemical Properties of (3E,13Z)-Octadecadien-1-ol

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Compound of Interest

Compound Name: (3E,13Z)-Octadecadien-1-ol

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For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for **(3E,13Z)-Octadecadien-1-ol**, a specific isomer of octadecadien-1-ol. The information is presented to be readily usable by professionals in research and development.

Chemical Identity and Molecular Weight

(3E,13Z)-Octadecadien-1-ol is a long-chain fatty alcohol containing 18 carbon atoms, two double bonds, and a terminal hydroxyl group. The accurate determination of its molecular weight is fundamental for all quantitative experimental work.

The chemical formula for **(3E,13Z)-Octadecadien-1-ol** is $C_{18}H_{34}O$ ^{[1][2]}. Based on this formula, the molecular weight can be calculated. Different sources provide slightly varying values depending on the isotopic composition considered. The molecular weight is reported as 266.47 g/mol by the US EPA and 266.4620 g/mol by the NIST Chemistry WebBook^{[1][2]}. PubChem provides a computed molecular weight of 266.5 g/mol ^[3].

For clarity and comparative purposes, the key quantitative data for **(3E,13Z)-Octadecadien-1-ol** is summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₁₈ H ₃₄ O	US EPA, NIST, PubChem[1][2] [3]
Molecular Weight	266.47 g/mol	US EPA[1]
Molecular Weight	266.4620 g/mol	NIST WebBook[2]
Molecular Weight	266.5 g/mol (computed)	PubChem[3]

Experimental Protocols

Detailed, publicly available experimental protocols specifically for the synthesis, purification, and analysis of the (3E,13Z) isomer of octadecadien-1-ol are not extensively documented in the readily accessible scientific literature. General methods for the synthesis of long-chain unsaturated alcohols may be adaptable. Such protocols would typically involve:

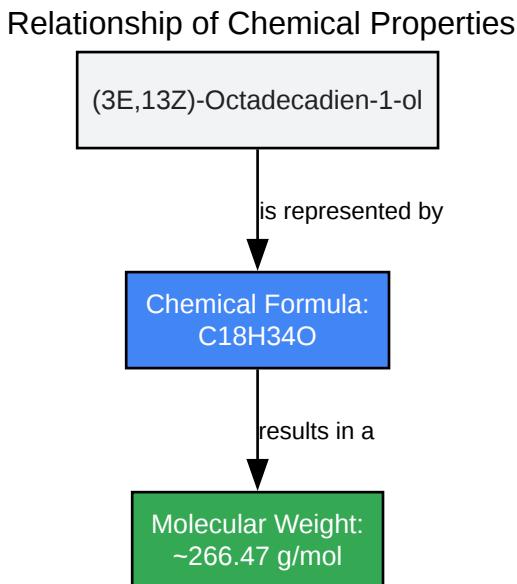
- Synthesis: Stereoselective synthesis to control the geometry of the double bonds at the C3 and C13 positions. This could involve Wittig-type reactions or other modern cross-coupling methodologies.
- Purification: Purification of the final product would likely be achieved through column chromatography on silica gel, followed by characterization to confirm purity.
- Characterization: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) would be essential to confirm the structure and stereochemistry. Gas Chromatography-Mass Spectrometry (GC-MS) would be used to determine purity and confirm the molecular weight.

Biological Activity and Signaling Pathways

At present, there is a lack of specific, in-depth research in publicly accessible databases detailing the signaling pathways directly modulated by **(3E,13Z)-Octadecadien-1-ol**. While other isomers of octadecadienols are known to be insect pheromones, the specific biological role and mechanism of action for the (3E,13Z) isomer are not well-established in the literature. Therefore, a diagram of a known signaling pathway cannot be provided.

Logical Relationship Diagram

The following diagram illustrates the fundamental relationship between the chemical name, its formula, and its molecular weight.



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Caption: Logical flow from chemical name to molecular weight.

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References

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- 2. (Z)-3-(E)-13-Octadecadien-1-ol [webbook.nist.gov]
- 3. Z,E-3,13-octadecadien-1-ol | C18H34O | CID 5364516 - PubChem [pubchem.ncbi.nlm.nih.gov]
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